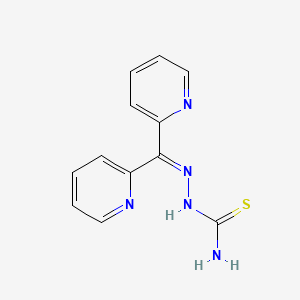

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H11N5S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of a similar compound, 2-Methylbenzyl 2-(dipyridin-2-ylmethylene)hydrazinecarbodithioate, has been reported . The compound was synthesized from the condensation of di-2-pyridylketone and a novel dithiocarbazate, S-2-methylbenzyl-dithiocarbazate .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom . The average mass is 257.314 Da and the monoisotopic mass is 257.073517 Da .Scientific Research Applications

Coordination Compounds for Cancer Therapy

Coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide, including 2-(dipyridin-2-ylmethylene)hydrazinecarbothioamide, have been synthesized and evaluated for their antitumor activities. These compounds have shown significant inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells at low concentrations, highlighting their potential in cancer therapy (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Synthesis and Study of Coordinating Agents

The synthesis of coordinating agents from hydrazinecarbothioamide compounds has been explored for the development of new coordination compounds. These agents, obtained from condensation reactions, demonstrate potential as mono- or bidentate coordinating agents, paving the way for the construction of coordination compounds with various beneficial properties (Chiriac & Codreanu, 2022).

Antifungal and Antioxidant Activities

Metal complexes of hydrazinecarbothioamide have been tested against selected fungi, showing significant antifungal activities. Additionally, their antioxidant activities have been confirmed through their interaction with stable free radicals. These findings suggest the potential of these complexes in developing antifungal and antioxidant agents (Al-Amiery, Kadhum, & Mohamad, 2012).

Electrochemical Applications

The electrochemical properties of conductive polymers have been enhanced through the surface modification with 2-(pyridin-3-ylmethylene)hydrazine-1-carbothioamide. These modifications have improved the performance of electrochemical redox capacitors, demonstrating the potential of these compounds in electrochemical applications (Safari, Ehsani, Bigdelo, & Mirtamizdoust, 2019).

Fluorescent Probe for Iron Detection

A derivative of hydrazinecarbothioamide has been investigated as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. This sensor displayed good selectivity for Fe(III) against a range of cations, offering a new approach to metal ion detection in biological and environmental samples (Casanueva Marenco, Fowley, Hyland, Hamilton, Galindo-Riaño, & Callan, 2012).

Mechanism of Action

Target of Action

The primary targets of 2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide are negative Escherichia coli bacterial and gram-positive Staphylococcus aureus bacterial strains . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with its bacterial targets through a process known as molecular docking . This involves the compound binding to specific sites on the bacterial cells, which can disrupt their normal functions and lead to their death .

Biochemical Pathways

Compounds containing sulfur and nitrogen atoms, like this one, are known to display antimicrobial activity . They can inhibit DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide .

Result of Action

The result of the compound’s action is the death of the targeted bacterial cells . By binding to specific sites on the bacteria, the compound disrupts their normal functions, leading to their death .

Properties

IUPAC Name |

(dipyridin-2-ylmethylideneamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYASWWOZAMQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474968 |

Source

|

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6839-91-4 |

Source

|

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)